molecular formula C42H33NO2SSn2 B15158422 3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine CAS No. 656260-37-6

3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine

Cat. No.: B15158422
CAS No.: 656260-37-6
M. Wt: 853.2 g/mol
InChI Key: SXVMQQYTUIOVGG-UHFFFAOYSA-L
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Description

3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine is an organotin compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of triphenylstannyl groups attached to a pyridine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine typically involves the reaction of pyridine derivatives with triphenyltin chloride. A common method includes dissolving the pyridine derivative in a solvent such as methanol, followed by the addition of sodium ethoxide. Triphenyltin chloride is then introduced, and the reaction mixture is stirred at room temperature for several hours. The product is isolated by filtration and recrystallization from methanol, yielding the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different organotin oxides.

    Reduction: Reduction reactions can lead to the formation of organotin hydrides.

    Substitution: The triphenylstannyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound’s organotin moiety has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It serves as a catalyst or additive in polymer modification and functionalization processes.

Mechanism of Action

The mechanism by which 3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine exerts its effects involves the interaction of the triphenylstannyl groups with molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The exact molecular pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin chloride: A precursor used in the synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine.

    Triphenyltin hydride: Another organotin compound with similar structural features.

    Triphenyltin oxide: An oxidation product of triphenyltin derivatives.

Uniqueness

This compound is unique due to the presence of both triphenylstannyl and pyridine moieties, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in research and industrial applications.

Properties

CAS No.

656260-37-6

Molecular Formula

C42H33NO2SSn2

Molecular Weight

853.2 g/mol

IUPAC Name

triphenylstannyl 2-triphenylstannylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C6H5NO2S.6C6H5.2Sn/c8-6(9)4-2-1-3-7-5(4)10;6*1-2-4-6-5-3-1;;/h1-3H,(H,7,10)(H,8,9);6*1-5H;;/q;;;;;;;2*+1/p-2

InChI Key

SXVMQQYTUIOVGG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=C(N=CC=C4)S[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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